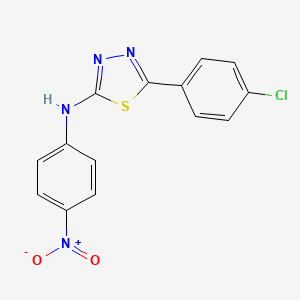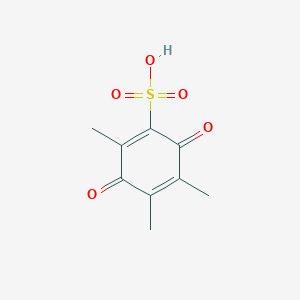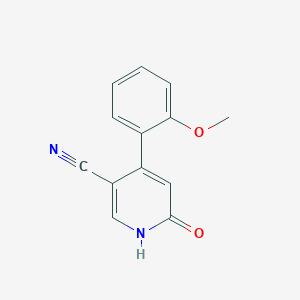![molecular formula C21H26O5Si B14208466 2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one CAS No. 791620-15-0](/img/structure/B14208466.png)
2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one is a chemical compound known for its unique structure and properties. This compound features a hydroxy group, a phenyl group, and a trimethoxysilyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one involves several steps. One common method includes the reaction of a phenyl-substituted ketone with a trimethoxysilyl-substituted alkyl halide under basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trimethoxysilyl group can undergo nucleophilic substitution reactions with reagents like halides or alkoxides, leading to the formation of new silyl derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted phenyl and silyl derivatives.
Scientific Research Applications
2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and phenyl groups can participate in hydrogen bonding and π-π interactions, respectively, with biological molecules. The trimethoxysilyl group can form covalent bonds with silanol groups on surfaces, making it useful in surface modification applications.
Comparison with Similar Compounds
Similar compounds to 2-[Hydroxy(phenyl)methylidene]-1-phenyl-5-(trimethoxysilyl)pentan-1-one include:
Phenylacetone: A simpler compound with a phenyl group and a carbonyl group, used in organic synthesis.
2-Hydroxy-2-methylpropiophenone: A compound with a hydroxy group and a phenyl group, used as a photoinitiator in polymer chemistry.
Compared to these compounds, this compound is unique due to the presence of the trimethoxysilyl group, which imparts additional reactivity and functionality, particularly in surface modification and material science applications.
Properties
CAS No. |
791620-15-0 |
|---|---|
Molecular Formula |
C21H26O5Si |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
2-[hydroxy(phenyl)methylidene]-1-phenyl-5-trimethoxysilylpentan-1-one |
InChI |
InChI=1S/C21H26O5Si/c1-24-27(25-2,26-3)16-10-15-19(20(22)17-11-6-4-7-12-17)21(23)18-13-8-5-9-14-18/h4-9,11-14,22H,10,15-16H2,1-3H3 |
InChI Key |
GOVIIKZPYRKGJB-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCC(=C(C1=CC=CC=C1)O)C(=O)C2=CC=CC=C2)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
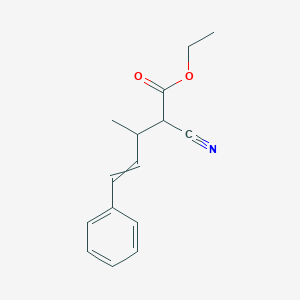
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine](/img/structure/B14208405.png)


![N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine](/img/structure/B14208416.png)
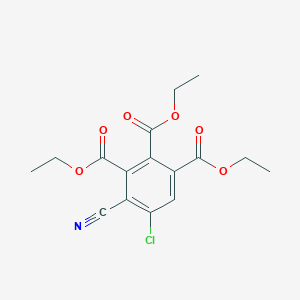
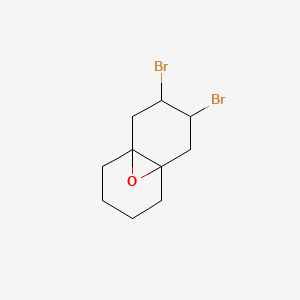
![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-methoxyaniline](/img/structure/B14208431.png)
![Prop-2-yn-1-yl 3-{3-methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14208433.png)
